molecular formula C19H26N2O4S2 B1218744 Thiazinamium metilsulfate CAS No. 58-34-4

Thiazinamium metilsulfate

Cat. No. B1218744
CAS RN: 58-34-4
M. Wt: 410.6 g/mol
InChI Key: BVIDQAVCCRUFGU-UHFFFAOYSA-M
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Description

Thiazinamium metilsulfate, also known as Thiazinam, is an antihistamine . The USAN is thiazinamium chloride, which has a different counterion .


Synthesis Analysis

Thiazinamium metilsulfate is synthesized from promethazine and chloromethane . The rationale for developing drugs like Thiazinamium metilsulfate for topical use is that many of the uses of antihistamines involve conditions such as rashes, which should be treatable by local application . The known side effects of antihistamines could in principle be avoided if the drug were functionalized to avoid systemic absorption .


Molecular Structure Analysis

The molecular formula of Thiazinamium metilsulfate is C18H23N2S+ . The molar mass is 299.46 g·mol −1 . The 3D model of the molecule can be found on various chemical databases .


Physical And Chemical Properties Analysis

Thiazinamium metilsulfate has a molecular weight of 410.55 . The percent composition is C 55.59%, H 6.38%, N 6.82%, O 15.59%, S 15.62% .

Scientific Research Applications

Bronchodilator and Antiallergic Properties

  • Bronchodilator Effectiveness: Thiazinamium metilsulfate is noted for its bronchodilator properties. It demonstrates superior efficacy in treating bronchoconstriction compared to other agents like epinephrine and aminophylline. This effectiveness is attributed to its antimuscarinic and antihistaminic properties (Holford et al., 1984).
  • Antiallergic Effects: Studies in various animal species, including guinea pigs, rats, cats, and dogs, reveal thiazinamium chloride's notable antiallergic effects, marked by its anticholinergic and antihistaminic activity. It has shown efficacy in IgG- and IgE-induced models of passive lung anaphylaxis (Lewis et al., 1982).

Pharmacological and Pharmacokinetic Studies

  • Pharmacodynamic Modeling: Pharmacodynamic studies have been conducted to understand the relationship between plasma thiazinamium concentration and its effects on airways obstruction and heart rate, contributing to better dosing guidelines for bronchoconstriction treatment (Holford et al., 1984).
  • HPLC Method for Determination: A High-Performance Liquid Chromatography (HPLC) method has been developed for the quantitative estimation of thiazinamium metilsulfate in pharmaceutical preparations, aiding in routine analysis and stability investigations (Smet et al., 2000).

Effects on Cellular Functions

  • Impact on Thromboxane Synthesis and Phagocytosis: Thiazinamium chloride has been studied for its effects on thromboxane synthesis and phagocytosis in rat alveolar macrophages, indicating a selective inhibition of arachidonic acid metabolism, which may contribute to its bronchodilator and antiallergic activities (Chang et al., 1983).

Clinical Applications and Studies

  • Allergen Challenge Protection Tests: Thiazinamium has shown significant protective effects against immediate allergic reactions in bronchial allergen challenge tests, likely due to its combined bronchodilation and antihistaminic activities (Booij-Noord et al., 1970).
  • Prevention of Exercise-Induced Bronchoconstriction: It has been effective in preventing exercise-induced bronchoconstriction in asthmatic patients, with its antihistaminic property playing a key role (Zieliński & Chodosowska, 1977).

Additional Pharmacological Studies

  • Inhibition of Nociceptive Sensitization: Thiazinamium has been studied for its ability to inhibit nociceptive sensitization in early inflammatory responses, suggesting a dependence on initial histamine release (Neil et al., 2004).
  • Bioavailability Studies: The bioavailability of thiazinamium methylsulfate after oral and intramuscular administration has been a subject of investigation, revealing insights into its absorption and metabolism in humans (Jonkman et al., 1979).

Safety And Hazards

According to the majority of notifications provided by companies to ECHA in CLP notifications, no hazards have been classified for Thiazinamium metilsulfate .

properties

IUPAC Name

methyl sulfate;trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N2S.CH4O4S/c1-14(20(2,3)4)13-19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)19;1-5-6(2,3)4/h5-12,14H,13H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIDQAVCCRUFGU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871532
Record name Thiazinamium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazinamium metilsulfate

CAS RN

58-34-4
Record name Thiazinamium methyl sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazinamium metilsulfate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazinamium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiazinamium metilsulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.342
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIAZINAMIUM METILSULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA16WBX317
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

dl-Promethazine hydrochloride (30 g.) was converted to the free base and was dissolved in absolute acetone and dimethyl sulfate (10 g.) was added (this is less than are equivalent of dimethyl sulfate due to its hazardous nature). After standing overnight, the solution was heated on a steam bath and cooled. The precipitated solid was filtered, washed with tetrahydrofuran and ether to provide dl-trimethyl[1-methyl-2-(phenothiazine-10-yl)ethyl]ammonium methyl sulfate, 27.6 g., m.p. 170°-173° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
10 g
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JK Aronson - 2014 - books.google.com
Building on the success of the 14 previous editions, this remarkable reference has been extensively reorganized and expanded and now comprises almost 1,500 individual drug articles …
Number of citations: 785 books.google.com
R Linden, LL Feltraco, LC Comerlato… - Forensic science …, 2010 - Elsevier
Systematic toxicological analysis is a major task in clinical and forensic toxicology, usually being addressed with mass spectrometric methods. As an alternative to approach substance …
Number of citations: 7 www.sciencedirect.com
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
C Allard - 1982 - pascal-francis.inist.fr
… THIAZINAMIUM METILSULFATE …
Number of citations: 4 pascal-francis.inist.fr

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